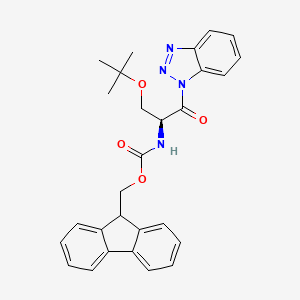

Fmoc-Ser(tBu)-Bt

Vue d'ensemble

Description

Fmoc-Ser(tBu)-Bt, also known as fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine, is a high-purity Fmoc-protected amino acid. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is essential for introducing serine residues into peptides while protecting the hydroxyl group of serine with a tert-butyl group to prevent unwanted side reactions during synthesis .

Mécanisme D'action

Target of Action

Fmoc-Ser(tBu)-Bt is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It serves as a standard reagent for coupling serine into peptide sequences .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound is base-labile, which means it can be removed under basic conditions, allowing the serine residue to be incorporated into the growing peptide chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of peptides. It plays a crucial role in the convergent synthesis of proteins through native chemical ligation (NCL) . The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .

Pharmacokinetics

Its stability under the conditions used for fmoc deprotection is a critical factor in its utility .

Result of Action

The result of this compound’s action is the successful incorporation of the serine residue into the growing peptide chain. This enables the synthesis of complex peptides, including those used in the production of pharmaceuticals .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is removed under basic conditions, typically involving the use of piperidine . The stability of the compound under these conditions is crucial for its effective use in peptide synthesis .

Analyse Biochimique

Biochemical Properties

Fmoc-Ser(tBu)-Bt plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis, where it interacts with various enzymes and proteins. The compound is known to interact with peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. Additionally, this compound can interact with other biomolecules such as nucleophiles, which can attack the carbonyl carbon of the Fmoc group, leading to its removal and subsequent peptide bond formation .

Cellular Effects

The effects of this compound on cellular processes are primarily observed during peptide synthesis. The compound influences cell function by facilitating the assembly of peptides, which are essential for various cellular activities. Peptides synthesized using this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides can act as signaling molecules that bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorenylmethoxycarbonyl group protects the amino group of serine, preventing unwanted reactions during peptide synthesis. When the Fmoc group is removed, the amino group becomes available for peptide bond formation. The tert-butyl group protects the hydroxyl side chain of serine, which can be selectively deprotected under acidic conditions. This selective protection and deprotection mechanism allows for the precise assembly of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, the stability of this compound is crucial for maintaining the integrity of the synthesized peptides. Long-term effects on cellular function are typically observed in in vivo studies, where the stability and degradation of the compound can influence the overall efficacy of the synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, this compound can cause adverse effects such as toxicity and inflammation. Threshold effects are observed, where the compound’s efficacy in peptide synthesis reaches a plateau beyond a certain dosage. It is essential to optimize the dosage to achieve the desired effects while minimizing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and nucleophiles, which facilitate the formation of peptide bonds. Additionally, this compound can influence metabolic flux and metabolite levels by regulating the availability of amino acids for peptide synthesis. The compound’s interactions with cofactors and other biomolecules are crucial for its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for peptide synthesis. The distribution of this compound can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The localization of this compound can influence its activity and function, as it interacts with various biomolecules within these compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Ser(tBu)-Bt involves several steps:

Reaction of Ser-OR with Fmoc-OSu: Serine ester (Ser-OR) reacts with fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) to form Fmoc-Ser-OR.

Introduction of tert-Butyl Group: The Fmoc-Ser-OR is then reacted with tert-butyl acetate, perchloric acid, and tert-butyl alcohol at temperatures between 15-40°C. The pH is adjusted to 5-6, and the resulting solid is filtered, washed, and dried to obtain Fmoc-Ser(tBu)-OR.

Hydrolysis: The Fmoc-Ser(tBu)-OR is hydrolyzed to produce the final product, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Ser(tBu)-Bt undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, allowing for further peptide elongation.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the serine hydroxyl group.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

tert-Butyl Removal: TFA in the presence of scavengers like water and triisopropylsilane (TIS) is used to remove the tert-butyl group.

Major Products Formed

Fmoc Removal: The major product is the deprotected serine residue ready for further peptide synthesis.

tert-Butyl Removal: The major product is the serine residue with a free hydroxyl group.

Applications De Recherche Scientifique

Fmoc-Ser(tBu)-Bt is extensively used in various scientific research fields:

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Ser(tBu)-Ser(psiMe,Mepro)-OH: This compound is used to overcome aggregation and enhance peptide quality in SPPS.

Fmoc-Ser(tBu)-OH: Another Fmoc-protected serine derivative used in peptide synthesis.

Uniqueness

Fmoc-Ser(tBu)-Bt is unique due to its high purity and effectiveness in protecting both the amino and hydroxyl groups of serine during peptide synthesis. This ensures high yields and purity of the final peptide product, making it a valuable tool in research and industrial applications .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-28(2,3)36-17-24(26(33)32-25-15-9-8-14-23(25)30-31-32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-15,22,24H,16-17H2,1-3H3,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYMWOBVSUAUNL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649515 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-40-6 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)